molecular formula C18H22N2O3S2 B257631 N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B257631
分子量: 378.5 g/mol
InChIキー: FWIFVJBDQFFOOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling, and its inhibition has shown promising results in the treatment of B cell malignancies.

作用機序

BTK is a key mediator of B cell receptor signaling, which plays a critical role in the survival and proliferation of malignant B cells. N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to decreased activation of NF-κB and AKT pathways, which are important for the survival and proliferation of malignant B cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of T cells and macrophages. N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have minimal effects on platelet aggregation, which is a common side effect of other BTK inhibitors.

実験室実験の利点と制限

N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It has high potency and selectivity for BTK, which allows for specific inhibition of B cell receptor signaling. It also has good solubility and stability, which makes it suitable for in vitro and in vivo studies. However, N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has some limitations for lab experiments. It has low oral bioavailability, which limits its use in oral dosing studies. It also has limited brain penetration, which may limit its use in studies of central nervous system malignancies.

将来の方向性

For the development of N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include combination therapies, investigation in other B cell malignancies, and the development of more potent and selective BTK inhibitors.

合成法

The synthesis of N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process, starting with the reaction of 3-methoxypropylamine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the corresponding amide. This amide is then reacted with thiophene-2-carbonyl chloride to give N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

科学的研究の応用

N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells. In vivo studies have demonstrated that N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has potent antitumor activity in xenograft models of CLL and NHL.

特性

製品名

N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

分子式

C18H22N2O3S2

分子量

378.5 g/mol

IUPAC名

N-(3-methoxypropyl)-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O3S2/c1-23-10-5-9-19-17(22)15-12-6-2-3-7-13(12)25-18(15)20-16(21)14-8-4-11-24-14/h4,8,11H,2-3,5-7,9-10H2,1H3,(H,19,22)(H,20,21)

InChIキー

FWIFVJBDQFFOOF-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3

正規SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。